(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid
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Overview
Description
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the disulfide bond and the incorporation of the amino acid moieties. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of bonds and the use of specific reagents to facilitate the reactions. Reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid involves its interaction with molecular targets through its functional groups. The disulfide bond plays a crucial role in redox reactions, while the amino and carboxy groups facilitate binding to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.
Glutathione: A tripeptide with antioxidant properties, containing a thiol group.
Methionine: An amino acid with a sulfur-containing side chain.
Uniqueness
(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is unique due to its specific disulfide bond configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C10H20N2O4S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6+ |
InChI Key |
POYPKGFSZHXASD-OLQVQODUSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
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